5-Fluoro-2-(thiazolidin-3-yl)benzaldehyde
Overview
Description
5-Fluoro-2-(thiazolidin-3-yl)benzaldehyde is a heterocyclic compound that contains a thiazolidine ring fused to a benzaldehyde moiety with a fluorine atom at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(thiazolidin-3-yl)benzaldehyde typically involves the reaction of 5-fluoro-2-nitrobenzaldehyde with thiazolidine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a palladium catalyst to reduce the nitro group to an amine, followed by cyclization to form the thiazolidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(thiazolidin-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Fluoro-2-(thiazolidin-3-yl)benzoic acid.
Reduction: 5-Fluoro-2-(thiazolidin-3-yl)benzyl alcohol.
Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-(thiazolidin-3-yl)benzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(thiazolidin-3-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The thiazolidine ring can interact with active sites of enzymes, while the fluorine atom can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-(thiazolidin-3-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-Fluoro-2-(thiazolidin-3-yl)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
5-Fluoro-2-(thiazolidin-3-yl)benzylamine: Similar structure but with an amine group instead of an aldehyde.
Uniqueness
5-Fluoro-2-(thiazolidin-3-yl)benzaldehyde is unique due to the presence of both the fluorine atom and the thiazolidine ring, which confer specific chemical reactivity and biological activity. The combination of these features makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-fluoro-2-(1,3-thiazolidin-3-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNOS/c11-9-1-2-10(8(5-9)6-13)12-3-4-14-7-12/h1-2,5-6H,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFDPKPYHMJREB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=C(C=C(C=C2)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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